A Technical Guide to 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione: A Versatile Building Block in Modern Synthesis
A Technical Guide to 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione: A Versatile Building Block in Modern Synthesis
Introduction
In the landscape of contemporary organic synthesis and drug development, the quest for stable, versatile, and readily manageable reagents is paramount. 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione, more commonly known as vinylboronic acid N-methyliminodiacetic acid (MIDA) ester or simply vinyl MIDA boronate, has emerged as a pivotal building block that addresses many of the challenges associated with its unprotected counterpart, vinylboronic acid.[1][2][3] Unprotected vinylboronic acids are notoriously unstable, which can impede their storage and efficient use in cross-coupling reactions.[1][4] This technical guide provides an in-depth exploration of vinyl MIDA boronate, from its underlying chemical principles to its practical applications, for researchers, scientists, and professionals in drug development.
The Strategic Advantage of the MIDA Ligand
The utility of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione stems from the protective nature of the N-methyliminodiacetic acid (MIDA) ligand.[4][5] This trivalent ligand engages with the boron atom, inducing a change in its hybridization from a reactive sp² state to a more stable sp³ state.[2][4] This structural alteration effectively "masks" the reactivity of the boronic acid, rendering the compound exceptionally stable to air and moisture, and compatible with silica gel chromatography.[2][5][6] The boronic acid can be readily "unmasked" or released in situ under mild aqueous basic conditions, a process often referred to as "slow-release".[1][2] This controlled reactivity is the cornerstone of its widespread adoption in complex chemical syntheses.
Caption: Mechanism of MIDA protection and deprotection of vinylboronic acid.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione is essential for its effective application.
| Property | Value | Reference |
| Synonyms | Vinylboronic acid MIDA ester | [7] |
| CAS Number | 1104636-73-8 | [7][8] |
| Molecular Formula | C₇H₁₀BNO₄ | [7][9] |
| Molecular Weight | 182.97 g/mol | [7] |
| Appearance | Powder | [7] |
| Melting Point | 152-156 °C | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
The synthesis of vinyl MIDA boronate is accessible and has been reported on a multigram scale.[10] The general approach involves the condensation of vinylboronic acid with N-methyliminodiacetic acid.
Caption: General synthetic scheme for vinyl MIDA boronate.
Core Applications in Research and Development
The unique stability and reactivity profile of vinyl MIDA boronate has positioned it as a cornerstone reagent in several areas of chemical synthesis.
Iterative Cross-Coupling in Complex Molecule Synthesis
The ability to selectively unmask the boronic acid functionality under mild conditions makes vinyl MIDA boronate an ideal building block for iterative cross-coupling (ICC) strategies.[5][6] This powerful technique allows for the sequential and controlled assembly of complex molecular architectures from simple, stable MIDA boronate precursors.[11] This has profound implications for the synthesis of natural products and in drug discovery, where the rapid generation of molecular diversity is crucial.[6][12]
Caption: A simplified workflow for iterative cross-coupling using MIDA boronates.
A Superior Surrogate in Suzuki-Miyaura Cross-Coupling
Vinyl MIDA boronate is a highly effective and stable surrogate for the notoriously unstable vinylboronic acid in Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is one of the most powerful methods for forming carbon-carbon bonds. The use of vinyl MIDA boronate allows for efficient coupling with a wide array of aryl and heteroaryl chlorides, which can be challenging substrates.[1]
Objective: To couple an aryl halide with vinyl MIDA boronate.
Materials:
-
Aryl halide (1.0 equiv)
-
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol %)
-
XPhos (6 mol %)
-
K₃PO₄ (or another suitable base)
-
Anhydrous solvent (e.g., THF/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, vinyl MIDA boronate, and the palladium catalyst and ligand.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the appropriate temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst.
-
Anhydrous Solvent: While the deprotection requires water, the initial coupling is often performed under anhydrous conditions to ensure the stability of the catalyst and reagents. The slow release of the boronic acid is facilitated by the presence of a base and trace water.
-
Ligand Choice (e.g., XPhos): Buchwald-type ligands like XPhos are often employed to enhance the catalytic activity for challenging substrates.
Further Synthetic Transformations
The versatility of vinyl MIDA boronate extends beyond cross-coupling reactions. It is compatible with a range of common synthetic reagents, allowing for its use in:
-
Olefin Metathesis: To form new carbon-carbon double bonds.[7]
-
Cyclopropanation and Epoxidation: To generate cyclopropane and oxirane rings, respectively.[3]
Deprotection Protocol
The controlled release of vinylboronic acid from its MIDA-protected form is a critical step in many synthetic sequences.
Procedure for Deprotection:
-
Dissolve the vinyl MIDA boronate in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a mild base (e.g., 1 M NaOH or NaHCO₃).[2]
-
Stir the mixture at room temperature. The deprotection is typically rapid.
-
The resulting free boronic acid can be used directly in the subsequent reaction step.
Future Perspectives
The development of MIDA boronates, including 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione, has significantly advanced the field of small molecule synthesis.[11] This platform is a key enabler for automated synthesis, which promises to accelerate the discovery of new therapeutics and functional materials.[11][12] As the library of available MIDA boronate building blocks continues to expand, so too will the possibilities for constructing novel and complex molecular entities with unprecedented efficiency and precision.
References
-
Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. PMC - NIH. [Link]
-
New molecular building kit “blows door wide open” for drug development. Damon Runyon Cancer Research Foundation. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH. [Link]
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Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]
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Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis | Request PDF. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]
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CAS#:1104636-73-8 | 6-METHYL-2-VINYL-1,3,6,2-DIOXAZABOROCANE-4,8-DIONE. Chemsrc. [Link]
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MIDA boronate. Chem-Station Int. Ed.. [Link]
-
Applications of Vinyl MIDA in Organic Synthesis. Professional Polymer CRO/CDMO. [Link]
-
Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. PMC - NIH. [Link]
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